molecular formula C12H14ClN3O3 B11070023 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol CAS No. 728036-41-7

2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol

Cat. No.: B11070023
CAS No.: 728036-41-7
M. Wt: 283.71 g/mol
InChI Key: JLZAHJZEZKTSIR-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Oxidation: The benzaldehyde is oxidized using oxydol.

    Nitration: The oxidized product undergoes nitration with nitric acid.

    Reduction: The nitro compound is reduced using iron powder and hydrochloric acid.

    Cyanation: The resulting amine reacts with sodium cyanate.

    Chlorination: The product is chlorinated using phosphorus oxychloride.

    Ammoniation: Finally, the compound undergoes ammoniation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic route to enhance yield and reduce costs. This includes using commercially available starting materials and minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which are often used as intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

728036-41-7

Molecular Formula

C12H14ClN3O3

Molecular Weight

283.71 g/mol

IUPAC Name

2-[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C12H14ClN3O3/c1-18-9-5-7-8(6-10(9)19-2)15-12(13)16-11(7)14-3-4-17/h5-6,17H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

JLZAHJZEZKTSIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCCO)OC

solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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